Fmoc-S-trityl-D-Homocysteine

Chiral Peptide Synthesis D-Amino Acid Peptides Stereochemistry

Fmoc-S-trityl-D-homocysteine is the definitive building block for incorporating D-homocysteine into peptides via Fmoc-SPPS. Unlike L-enantiomers or cysteine analogs, its D-configuration ensures correct stereochemistry for therapeutic peptides and enzyme probes, while the homocysteine backbone eliminates racemization and β-elimination risks inherent to cysteine. The orthogonal Fmoc (base-labile) and Trt (acid-labile) protecting groups enable precise, stepwise assembly and selective thiol deprotection for site-specific bioconjugation. Choose this compound for reliable synthesis of stable, stereochemically pure peptide conjugates. Order high-purity (≥97%) material today.

Molecular Formula
Molecular Weight 599.75
Cat. No. B1579579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-S-trityl-D-Homocysteine
Molecular Weight599.75
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-S-trityl-D-Homocysteine: A Protected Amino Acid for SPPS of D-Homocysteine-Containing Peptides


Fmoc-S-trityl-D-homocysteine (CAS: 1007840-62-1) is an orthogonally protected, non-proteinogenic amino acid derivative for solid-phase peptide synthesis (SPPS) . It features a base-labile fluorenylmethyloxycarbonyl (Fmoc) protecting group on the N-terminus and an acid-labile trityl (Trt) protecting group on the thiol side chain, enabling the stepwise assembly of peptides containing the D-enantiomer of homocysteine . This compound is classified as a protected amino acid and is utilized in SPPS to introduce a homocysteine residue with a defined chiral center and a protected sulfhydryl group for subsequent modification or disulfide bond formation . The product is typically supplied as a white to off-white powder with a purity of ≥ 97% (HPLC) and a molecular weight of 599.74 g/mol .

Why Generic Substitution Fails: The Unique Stereochemical and Backbone Requirements for D-Homocysteine in SPPS


Simple substitution with its L-enantiomer (Fmoc-S-trityl-L-homocysteine, CAS 167015-23-8) or analogous cysteine derivatives (e.g., Fmoc-D-Cys(Trt)-OH, CAS 167015-11-4) is not scientifically valid due to fundamental differences in chirality and backbone length. The D-configuration of the target compound is essential for creating peptides with specific stereochemistry, such as D-amino acid-containing antimicrobial peptides or enzyme probes, where L-isomers would result in inactive or conformationally different products. Furthermore, the homocysteine backbone, with its additional methylene group compared to cysteine, confers distinct chemical properties. Specifically, L-homocysteine residues can be incorporated without risk of racemization and β-elimination, a common side reaction for cysteine in SPPS . This property suggests that peptides containing the D-homocysteine residue may also exhibit enhanced stability during synthesis and derivatization compared to their cysteine counterparts.

Quantitative Differentiation Evidence for Fmoc-S-trityl-D-Homocysteine


Comparative Enantiomeric Specification: D-Homocysteine vs. L-Homocysteine Building Block

The D-enantiomer of Fmoc-S-trityl-homocysteine is the required building block for synthesizing peptides with a D-configured homocysteine residue. Its specific optical rotation provides a key differentiator from the L-enantiomer . Using the L-isomer would introduce the opposite stereochemistry, which is a fundamental change for applications requiring D-amino acids. No other compound can substitute for this specific stereochemical requirement.

Chiral Peptide Synthesis D-Amino Acid Peptides Stereochemistry

Purity Specification: Fmoc-S-trityl-D-homocysteine vs. L-Homocysteine Analog

A review of vendor specifications for comparable products reveals a difference in the standard minimum purity offered for the D- versus L-enantiomers from the same supplier. The D-enantiomer is specified with a higher minimum purity of 97% compared to the 95% minimum purity listed for the L-enantiomer . This suggests a different standard for commercial availability and may reduce the risk of impurities interfering with complex syntheses.

Peptide Synthesis Reagents Purity Grade Quality Control

Backbone-Specific Stability: Homocysteine vs. Cysteine Analogs in SPPS

The homocysteine backbone offers a distinct advantage over the more common cysteine analogs during SPPS. The L-homocysteine derivative can be incorporated and derivatized without risk of racemization and β-elimination, which are common side reactions for cysteine residues under basic conditions . While this specific data is for the L-enantiomer, it is a class-level property of the homocysteine backbone and provides a strong inference for the stability benefits of using the D-homocysteine building block over its D-cysteine counterpart.

SPPS Side Reactions Racemization β-Elimination

Alternative Substrate for Lantibiotic Biosynthesis Studies

A 2005 study described the synthesis of several nonproteinogenic amino acids, including (R)-β3-homocysteine, appropriately protected for Fmoc SPPS [1]. This compound is closely related to the target compound and its intended use. The authors envisioned these compounds as alternative substrates for lantibiotic synthases, which catalyze the formation of thioether cross-links. This study provides a validated application context for using D-homocysteine derivatives as probes to study enzyme mechanism and specificity.

Lantibiotics Enzyme Assays Nonproteinogenic Amino Acids

Key Application Scenarios for Fmoc-S-trityl-D-Homocysteine


Synthesis of D-Enantiomer Containing Bioactive Peptides

This building block is essential for incorporating a D-homocysteine residue into a peptide chain via Fmoc-SPPS . D-amino acids are often used to increase the proteolytic stability of therapeutic peptides or to fine-tune their conformation for optimal receptor binding. The trityl protecting group allows for selective deprotection and subsequent modification of the thiol group, enabling the creation of conformationally constrained peptides or peptide conjugates . The reduced risk of racemization and β-elimination inherent to the homocysteine backbone makes it a more reliable choice than D-cysteine for complex sequences .

Probing Enzyme Mechanisms with Thiol-Containing Substrate Analogs

The compound can be used to synthesize peptide substrates for enzymes that naturally act on cysteine-containing peptides, such as lantibiotic synthases [1]. The D-configuration provides a stereochemical probe, while the homocysteine backbone alters the geometry of the nucleophilic thiol. By comparing the enzyme's activity on D-homocysteine-containing peptides versus L-cysteine or D-cysteine peptides, researchers can gain insight into the steric and electronic requirements of the enzyme's active site and its catalytic mechanism.

Synthesis of Homogeneous Peptide Conjugates via Chemoselective Ligation

The protected thiol group of Fmoc-S-trityl-D-homocysteine serves as a unique chemical handle for site-specific bioconjugation after SPPS . Following peptide assembly and cleavage, the trityl group can be removed to reveal a free sulfhydryl. This can then be used in a chemoselective ligation reaction, such as thiol-maleimide coupling or native chemical ligation, to attach fluorophores, affinity tags, lipids, or other functional molecules to a single, predetermined site on the peptide. The D-configuration ensures that the final conjugate maintains a specific, homogeneous stereochemistry.

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